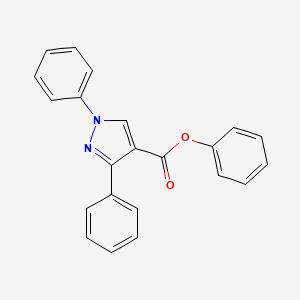
N'-cyclopentylidene-2-(2-pyrimidinylthio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylidene-2-(2-pyrimidinylthio)acetohydrazide, commonly known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTH belongs to the class of hydrazide compounds and has been studied extensively for its ability to inhibit certain enzymes and modulate biological processes.
Mécanisme D'action
CPTH exerts its biological effects by inhibiting the activity of HDACs and DNMTs, which are involved in the epigenetic regulation of gene expression. HDACs and DNMTs are known to be overexpressed in cancer cells, leading to aberrant gene expression and tumorigenesis. CPTH inhibits the activity of these enzymes, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines. CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CPTH has several advantages as a research tool, including its ability to selectively inhibit the activity of HDACs and DNMTs, making it a valuable tool for studying epigenetic regulation of gene expression. However, CPTH has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on CPTH should focus on its potential as a therapeutic agent in various diseases, including cancer, inflammatory diseases, and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of CPTH for therapeutic purposes. Additionally, the development of more potent and selective inhibitors of HDACs and DNMTs based on the structure of CPTH could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of CPTH involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone, which is then treated with 2-(2-pyrimidinylthio)acetic acid to yield CPTH. The reaction is carried out under controlled conditions and requires several purification steps to obtain pure CPTH.
Applications De Recherche Scientifique
CPTH has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which play a crucial role in the regulation of gene expression. CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-10(15-14-9-4-1-2-5-9)8-17-11-12-6-3-7-13-11/h3,6-7H,1-2,4-5,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJUGSAKXBEZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CSC2=NC=CC=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)

![1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5801450.png)
![ethyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5801457.png)

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)

![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)